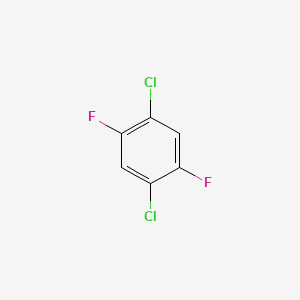

1,4-Dichloro-2,5-difluorobenzene

Description

The exact mass of the compound 1,4-Dichloro-2,5-difluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dichloro-2,5-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dichloro-2,5-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETUVEHHRFNQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193057 | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-05-5 | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 400-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dichloro-2,5-difluorobenzene CAS 400-05-5 properties

An In-Depth Technical Guide to 1,4-Dichloro-2,5-difluorobenzene (CAS 400-05-5) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1,4-dichloro-2,5-difluorobenzene, a key halogenated aromatic building block. Intended for an audience of researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the structural nuances, reactivity principles, and practical applications that make this compound a valuable intermediate in modern organic synthesis. We will explore its core properties, spectral signatures, safety protocols, and a validated synthetic application, grounding all claims in authoritative references.

Core Molecular Profile and Physicochemical Properties

1,4-Dichloro-2,5-difluorobenzene is a symmetrically substituted benzene derivative. Its structure is notable for the presence of four electron-withdrawing halogen atoms, which profoundly influence its chemical reactivity and physical characteristics. The molecule belongs to the C2h point group, a detail with significant implications for its spectroscopic analysis, as will be discussed.

The fundamental identification and physical data for this compound are summarized below. This information is critical for reaction planning, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 400-05-5 | [1][2][3] |

| Molecular Formula | C₆H₂Cl₂F₂ | [1][2][4] |

| Molecular Weight | 182.98 g/mol | [1][3][4] |

| Appearance | Solid | [5] |

| Melting Point | 48-49 °C | [3] |

| Boiling Point | 164 °C | [3] |

| Density | 1.502 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI Key | ZETUVEHHRFNQKW-UHFFFAOYSA-N | [5][6] |

Spectroscopic Signature: A Guide to Structural Verification

Due to the molecule's high degree of symmetry, its spectroscopic data presents a uniquely simplified pattern, which is a powerful tool for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecular symmetry dictates that both protons are chemically equivalent. Therefore, the proton NMR spectrum is expected to exhibit a single signal. The electron-withdrawing environment created by the adjacent fluorine and chlorine atoms would shift this signal significantly downfield. The signal would appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

¹³C NMR: Three distinct signals are anticipated: one for the proton-bound carbons, one for the chlorine-bound carbons, and one for the fluorine-bound carbons. The carbon-fluorine and carbon-chlorine bonds will induce substantial downfield shifts and characteristic C-F coupling patterns.

-

¹⁹F NMR: Similar to the proton spectrum, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum.

Mass Spectrometry (MS)

The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. The molecular ion peak (M⁺) will be observed at m/z ≈ 183. Crucially, the presence of two chlorine atoms will generate a characteristic isotopic pattern. The relative abundance of the M, M+2, and M+4 peaks will be approximately 9:6:1, a definitive signature for a dichlorinated compound.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands typical for a substituted benzene ring. Key features include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring (approx. 1400-1600 cm⁻¹), and strong C-Cl and C-F stretching bands in the fingerprint region (typically below 1300 cm⁻¹).

Chemical Reactivity and Synthetic Utility

The true value of 1,4-dichloro-2,5-difluorobenzene lies in its utility as a versatile synthetic intermediate. The electronic properties of the ring, influenced by the four halogen substituents, open specific and predictable reaction pathways.

The diagram below illustrates the primary sites of reactivity on the molecule, which are key to its function as a building block in more complex structures.

Caption: Reactivity map of 1,4-dichloro-2,5-difluorobenzene.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bonds are primary sites for metal-catalyzed cross-coupling reactions. This is the most powerful application of this building block. Using catalysts like palladium, chemists can selectively form new carbon-carbon (e.g., Suzuki, Stille coupling) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds.

-

Causality: The C-Cl bond is weaker and more susceptible to oxidative addition by a low-valent palladium catalyst compared to the much stronger C-F bond. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the chlorine-bearing positions while preserving the fluorine atoms for subsequent transformations or for their electronic influence on the final molecule's properties (e.g., metabolic stability, binding affinity).

Nucleophilic Aromatic Substitution (SNAr)

While the C-F bond is strong, the fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution reactions. The collective electron-withdrawing effect of all four halogens makes the aromatic ring electron-deficient and thus highly activated for attack by nucleophiles (e.g., amines, alkoxides, thiols).

-

Causality: The rate of SNAr is dictated by the stability of the intermediate Meisenheimer complex. The strong inductive and resonance effects of the fluorine and chlorine substituents stabilize this negatively charged intermediate, dramatically lowering the activation energy for the reaction. This makes the displacement of fluorine atoms a synthetically accessible and reliable transformation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a validated, step-by-step methodology for a Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery, using 1,4-dichloro-2,5-difluorobenzene as a substrate. This procedure is designed to be self-validating by explaining the purpose of each component.

Objective: To synthesize 1-chloro-2,5-difluoro-4-phenylbenzene.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dichloro-2,5-difluorobenzene (1.0 eq) and phenylboronic acid (1.1 eq).

-

Expertise & Causality: An inert atmosphere (nitrogen or argon) is absolutely critical. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and will be deactivated through oxidation, halting the catalytic cycle. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

-

-

Reagent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq). Subsequently, add the solvent system, typically a mixture like toluene/ethanol (4:1 v/v), followed by an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (3.0 eq).

-

Expertise & Causality: Pd(PPh₃)₄ is a common and reliable pre-catalyst that generates the active Pd(0) species in situ. The base is essential for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate species. The biphasic solvent system (organic/aqueous) facilitates the interaction of all components.

-

-

Reaction Execution: Vigorously stir the mixture and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Expertise & Causality: Heating provides the necessary activation energy for the rate-limiting oxidative addition step. Vigorous stirring is required to ensure efficient mixing in the biphasic system, maximizing the interfacial area where the reaction occurs.

-

-

Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Expertise & Causality: The aqueous work-up removes the inorganic base and boronic acid byproducts. Drying the organic layer is crucial before solvent removal to prevent contamination of the product with water.

-

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Expertise & Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity, yielding the final compound in high purity.

-

Safety, Handling, and Storage

Proper handling of 1,4-dichloro-2,5-difluorobenzene is essential to ensure laboratory safety. The compound is associated with several hazards that necessitate specific precautions.

-

Hazard Statements: According to supplier safety data sheets, this chemical is associated with the following hazards:

-

Precautionary Measures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid dust formation. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

-

Conclusion

1,4-Dichloro-2,5-difluorobenzene is more than a simple halogenated aromatic. It is a strategically designed building block that offers chemists precise control over molecular architecture. Its predictable reactivity, governed by the interplay of its chloro and fluoro substituents, allows for selective, high-yield transformations essential for the synthesis of complex organic molecules. From creating novel materials to serving as a core scaffold in the development of pharmaceutical agents, a thorough understanding of its properties, as outlined in this guide, is fundamental to unlocking its full synthetic potential.

References

-

CAS:400-05-5 | 1,4-Dichloro-2,5-difluorobenzene . Henan Alfa Chemical Co., Ltd. [Link]

-

1,4-Dichloro-2,5-dimethoxybenzene | CAS#:2675-77-6 . Chemsrc. [Link]

-

1,4-DICHLORO-2,5-DIFLUOROBENZENE (CAS No. 400-05-5) Suppliers . ChemicalRegister. [Link]

-

400-05-5 | 1,4-dichloro-2,5-difluorobenzene . ChemIndex. [Link]

-

Benzene, 1,4-dichloro-2,5-difluoro- . PubChem. [Link]

-

Inorganic Chemistry: 1,4-dibromo-2,5-dichlorobenzene . Chegg.com. [Link]

Sources

- 1. 1,4-Dichloro-2,5-difluorobenzene CAS#: 400-05-5 [m.chemicalbook.com]

- 2. 400-05-5 1,4-dichloro-2,5-difluorobenzene >>4>>CAS>>CAS [cas.yaoshang68.com]

- 3. alfa-industry.com [alfa-industry.com]

- 4. chemindex.com [chemindex.com]

- 5. 1,4-Dichloro-2,5-difluorobenzene | CymitQuimica [cymitquimica.com]

- 6. 1,4-DICHLORO-2,5-DIFLUOROBENZENE (CAS No. 400-05-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. CAS 400-05-5 | 1,4-Dichloro-2,5-difluorobenzene - Synblock [synblock.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

physical and chemical properties of 1,4-Dichloro-2,5-difluorobenzene

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 1,4-Dichloro-2,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physical and chemical properties of 1,4-dichloro-2,5-difluorobenzene, a key intermediate in various fields of chemical synthesis, particularly in the development of novel pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals by consolidating essential data and practical insights into the handling, analysis, and application of this versatile compound.

Introduction: A Molecule at the Crossroads of Halogen Chemistry

1,4-Dichloro-2,5-difluorobenzene (CAS No. 400-05-5) is a polysubstituted aromatic compound that holds significant interest for synthetic chemists.[1] Its structure, featuring both chlorine and fluorine atoms on a benzene ring, provides a unique platform for a variety of chemical transformations. The presence of these halogens imparts distinct electronic properties and reactivity to the molecule, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide will delve into the core physical and chemical characteristics of this compound, offering a foundational understanding for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The arrangement of the halogen atoms on the benzene ring in 1,4-dichloro-2,5-difluorobenzene dictates its physical properties and chemical behavior. The symmetrical substitution pattern influences its crystallinity and intermolecular interactions.

Figure 1: Chemical structure of 1,4-Dichloro-2,5-difluorobenzene.

A summary of the key physical and chemical properties of 1,4-dichloro-2,5-difluorobenzene is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 400-05-5 | [1] |

| Molecular Formula | C₆H₂Cl₂F₂ | [1] |

| Molecular Weight | 182.98 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 164 °C | |

| Density | 1.502 g/cm³ (predicted) | |

| Flash Point | 59 °C | |

| Solubility | Insoluble in water. Soluble in many common organic solvents such as ethanol and acetone.[2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the identification and purity assessment of 1,4-dichloro-2,5-difluorobenzene. This section provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,4-dichloro-2,5-difluorobenzene. Due to the symmetry of the molecule, simplified spectra are expected.

-

¹H NMR: A single signal is anticipated for the two equivalent aromatic protons. The chemical shift will be influenced by the adjacent fluorine and chlorine atoms.

-

¹³C NMR: Due to the molecule's symmetry, three distinct signals are expected: one for the carbon atoms bonded to chlorine, one for the carbon atoms bonded to fluorine, and one for the carbon atoms bonded to hydrogen.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. The chemical shift is a key identifier for fluorinated aromatic compounds.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-dichloro-2,5-difluorobenzene will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

C-F stretching: Strong absorptions corresponding to the C-F bond stretching are expected in the 1300-1100 cm⁻¹ range.

-

C-Cl stretching: Absorptions for C-Cl stretching are typically found in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,4-dichloro-2,5-difluorobenzene will show a distinct molecular ion peak. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1) will be a key diagnostic feature.[4] Fragmentation patterns will likely involve the loss of chlorine and fluorine atoms or radicals.

Chemical Reactivity and Synthetic Applications

The reactivity of 1,4-dichloro-2,5-difluorobenzene is dominated by the nature of its halogen substituents. This section explores its key chemical reactions and its role in the synthesis of valuable compounds.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms in 1,4-dichloro-2,5-difluorobenzene are generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atoms. This is due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. This differential reactivity allows for selective functionalization of the molecule.

Sources

Introduction: A Key Intermediate at the Intersection of Organofluorine and Halogenated Arene Chemistry

An In-Depth Technical Guide to 1,4-Dichloro-2,5-difluorobenzene

1,4-Dichloro-2,5-difluorobenzene is a polyhalogenated aromatic compound that serves as a critical building block in modern organic synthesis. Identified by its CAS Number 400-05-5, this molecule occupies a strategic position at the confluence of two vital fields: the chemistry of halogenated arenes and the rapidly expanding domain of organofluorine compounds.[1] Halogenated arenes are foundational materials for creating carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, while the integration of fluorine atoms into organic molecules is a proven strategy for enhancing metabolic stability, lipophilicity, and binding affinity in pharmaceutical and agrochemical candidates.[1]

This guide provides a comprehensive technical overview of 1,4-dichloro-2,5-difluorobenzene, detailing its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its utility for professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The unique substitution pattern of 1,4-dichloro-2,5-difluorobenzene dictates its reactivity and physical properties. The molecule consists of a central benzene ring with two chlorine atoms and two fluorine atoms positioned in a para and ortho/meta relationship to each other, respectively.

Molecular Formula: C₆H₂Cl₂F₂[2][3][4]

Molecular Weight: 182.98 g/mol [2][3][5][6]

The arrangement of the four halogen substituents on the benzene ring results in a planar molecule with a specific symmetry that influences its spectroscopic signature.

Caption: Molecular structure of 1,4-Dichloro-2,5-difluorobenzene.

Physicochemical Data Summary

The properties of this compound make it suitable for a variety of synthetic transformations. Its solid nature at room temperature simplifies handling, while its boiling point is amenable to purification by distillation or sublimation.

| Property | Value | Source(s) |

| CAS Number | 400-05-5 | [2][3][5][7] |

| Molecular Formula | C₆H₂Cl₂F₂ | [2][3][8] |

| Molecular Weight | 182.98 g/mol | [3][5][8] |

| Appearance | White crystalline solid | Inferred from typical properties |

| Melting Point | 48-49 °C | [5] |

| Boiling Point | 164 °C | [5][9] |

| Density (Predicted) | 1.502 ± 0.06 g/cm³ | [5] |

| Flash Point | 59 °C | [8] |

Synthesis and Analytical Characterization

Synthetic Approach: Electrophilic Chlorination

A plausible and common industrial method for synthesizing polychlorinated aromatic compounds is through electrophilic aromatic substitution. For 1,4-dichloro-2,5-difluorobenzene, a direct chlorination of 1,4-difluorobenzene is a logical synthetic route. This process typically involves a Lewis acid catalyst to polarize the chlorine molecule, making it a potent electrophile.

Exemplary Protocol: Chlorination of 1,4-Difluorobenzene

Causality: The choice of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or a zeolite is critical.[10] It activates the Cl-Cl bond, generating a highly electrophilic chlorine species that can attack the electron-rich aromatic ring. The fluorine atoms are deactivating, but they direct incoming electrophiles to the ortho and para positions. Starting with 1,4-difluorobenzene ensures the desired substitution pattern.

-

Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas inlet/outlet connected to a scrubber (to neutralize excess HCl gas) with 1,4-difluorobenzene.

-

Catalyst Addition: Add a catalytic amount of anhydrous FeCl₃ to the reactor.

-

Chlorination: Heat the mixture to a moderate temperature (e.g., 50-70 °C). Bubble chlorine gas (Cl₂) through the stirred mixture at a controlled rate.

-

Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to track the consumption of the starting material and the formation of mono- and di-chlorinated products.

-

Work-up: Once the desired conversion is achieved, stop the chlorine flow and cool the reactor. Quench the reaction by carefully adding water. The organic layer is then separated, washed with a sodium bicarbonate solution to remove residual acid, and then washed with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation to yield high-purity 1,4-dichloro-2,5-difluorobenzene.

Analytical Workflow for Structural Verification

A multi-technique approach is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard analytical workflow for compound verification.

Expected Spectroscopic Data:

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks is expected, confirming the presence of two chlorine atoms.

-

¹H NMR Spectroscopy: Due to the molecule's symmetry, the two hydrogen atoms are chemically and magnetically equivalent. Therefore, the proton NMR spectrum is expected to show a single sharp signal (a singlet).[11]

-

¹³C NMR Spectroscopy: The symmetry of the molecule results in three distinct carbon signals: one for the two carbons bonded to chlorine, one for the two carbons bonded to fluorine, and one for the two carbons bonded to hydrogen.

-

¹⁹F NMR Spectroscopy: The two fluorine atoms are equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum, with coupling to the adjacent proton.

Applications in Drug Development and Materials Science

1,4-Dichloro-2,5-difluorobenzene is not an end product but a high-value intermediate. Its utility stems from the differential reactivity of its C-Cl and C-F bonds and the strategic placement of its substituents, which allows for site-selective functionalization.[1]

Caption: Applications derived from 1,4-dichloro-2,5-difluorobenzene.

-

Pharmaceutical Intermediates: This compound is a precursor for synthesizing complex scaffolds in drug discovery.[3][9] The fluorine atoms enhance metabolic stability and can modulate the pKa of nearby functional groups, improving drug-like properties. The chlorine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Functional Material Synthesis: In materials science, it is used to create fluorinated polymers and small molecules for applications such as organic light-emitting diodes (OLEDs) and liquid crystals.[3] The C-F bonds can impart desirable properties like thermal stability and specific electronic characteristics.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of the difluorodichlorophenyl moiety into molecules can lead to the development of new herbicides and pesticides with enhanced efficacy and environmental profiles.[12]

Safety, Handling, and Storage Protocols

As with all halogenated aromatic compounds, proper safety protocols are paramount. The following guidelines are based on data for structurally similar chemicals and represent best practices.

Trustworthiness through Self-Validation: Adherence to these protocols is a self-validating system. Proper use of engineering controls and PPE minimizes exposure, which is verified by the absence of health incidents and a clean work environment.

Hazard Identification

-

Acute Effects: Causes skin, eye, and respiratory system irritation.[13] Harmful if swallowed or inhaled.[13]

-

Chronic Effects: May be a suspected carcinogen.[14]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[13]

Recommended Handling Protocol

-

Engineering Controls: Always handle 1,4-dichloro-2,5-difluorobenzene inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13] Ensure eyewash stations and safety showers are readily accessible.[14][15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[16]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

-

-

Procedural Controls:

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Keep away from incompatible materials such as strong oxidizing agents and metals.[14] The recommended storage temperature is between 15–25 °C.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[14]

Conclusion

1,4-Dichloro-2,5-difluorobenzene is a powerful and versatile chemical intermediate whose value is derived from its unique combination of chlorine and fluorine substituents. Its well-defined structure and predictable reactivity make it an essential tool for chemists in drug discovery, agrochemical synthesis, and materials science. By understanding its properties and adhering to rigorous safety and handling protocols, researchers can effectively leverage this compound to construct novel molecules and advance scientific innovation.

References

-

ChemIndex. (n.d.). 400-05-5 | 1,4-dichloro-2,5-difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,4-dichloro-2,5-difluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: 1,4-Dichlorobenzene D4. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Dichlorobenzene-D4. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene. Retrieved from [Link]

-

ChemTube3D. (n.d.). 1,4-Dichlorobenzene D2h. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dichloro-2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Dichloro-benzene - [1H NMR]. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Metathesis. (2024, December 25). 1,4-Dichlorobenzene: Properties, Applications, and Safety in the Chemical Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 1,4-bis(2-thienyl)-2,5-difluorobenzene (TF 2 P) monomer in CDCl3. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2,5-difluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). EP0313990A2 - Synthesis of 1,4-dichlorobenzene.

-

ResearchGate. (2015, August 7). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dichloro-2,5-difluorocyclohexane. Retrieved from [Link]

-

Agilent. (2007, December 17). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, September 13). para-dichlorobenzene - number of proton NMR signals. Retrieved from [Link]

-

Henan Alfa Chemical Co., Ltd. (n.d.). CAS:400-05-5 | 1,4-Dichloro-2,5-difluorobenzene. Retrieved from [Link]

-

Chemical Register. (n.d.). 1,4-DICHLORO-2,5-DIFLUOROBENZENE (CAS No. 400-05-5) Suppliers. Retrieved from [Link]

Sources

- 1. 1,4-Dichloro-2,5-difluorobenzene | 400-05-5 | Benchchem [benchchem.com]

- 2. cas.yaoshang68.com [cas.yaoshang68.com]

- 3. 400-05-5 | 1,4-Dichloro-2,5-difluorobenzene - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. Benzene, 1,4-dichloro-2,5-difluoro- | C6H2Cl2F2 | CID 136242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dichloro-2,5-difluorobenzene CAS#: 400-05-5 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 1,4-Dichloro-2,5-difluorobenzene | 400-05-5 [chemicalbook.com]

- 8. chemindex.com [chemindex.com]

- 9. alfa-industry.com [alfa-industry.com]

- 10. EP0313990A2 - Synthesis of 1,4-dichlorobenzene - Google Patents [patents.google.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 1,4-Dichlorobenzene: Properties, Applications, and Safety in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

A Guide to the Synthesis of 1,4-Dichloro-2,5-difluorobenzene: Strategies, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichloro-2,5-difluorobenzene is a pivotal building block in the synthesis of advanced materials, agrochemicals, and pharmaceutical intermediates. Its specific substitution pattern, featuring both chlorine and fluorine atoms, imparts unique electronic and lipophilic properties to target molecules. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the robust and regiochemically precise Sandmeyer reaction pathway. We will explore the mechanistic underpinnings of this route, provide detailed, field-proven experimental protocols, and discuss alternative strategies and their inherent challenges. This document is intended to serve as a practical and comprehensive resource for chemists engaged in the synthesis and application of complex fluorinated aromatics.

Introduction: The Strategic Importance of 1,4-Dichloro-2,5-difluorobenzene

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often leading to enhanced metabolic stability, improved binding affinity, and modified electronic properties. 1,4-Dichloro-2,5-difluorobenzene (CAS No. 400-05-5) serves as a key intermediate, offering multiple reaction sites for further functionalization.[1][2][3][4] The primary challenge in its synthesis lies in achieving the precise 1,2,4,5-substitution pattern on the benzene ring, a feat that requires careful strategic planning and execution. This guide focuses on the most reliable and scalable methods to achieve this synthetic goal.

Overview of Primary Synthetic Strategies

Two main strategies can be envisioned for the synthesis of 1,4-dichloro-2,5-difluorobenzene: the functionalization of a pre-fluorinated benzene ring or the direct halogenation of a suitable precursor.

-

The Sandmeyer Reaction Pathway (Recommended): This classic and highly reliable method involves the transformation of an amino group on a pre-functionalized aromatic ring. The synthesis begins with 1,4-difluorobenzene and proceeds through nitration, reduction, and finally a double Sandmeyer reaction to introduce the two chlorine atoms with high regiochemical control.

-

Direct Electrophilic Chlorination (Alternative): This approach involves the direct chlorination of 1,4-difluorobenzene. While seemingly more direct, this route is fraught with challenges related to regioselectivity, often leading to a mixture of isomers that are difficult to separate.

The following diagram outlines the recommended multi-step synthesis pathway.

Caption: Recommended synthesis pathway for 1,4-dichloro-2,5-difluorobenzene.

The Sandmeyer Reaction Pathway: A Detailed Protocol

This route is the preferred method due to its high fidelity and control over the final substitution pattern. It is a three-step process starting from commercially available 1,4-difluorobenzene.

Step 1: Nitration of 1,4-Difluorobenzene

Causality and Expertise: The initial step is an electrophilic aromatic substitution. The fluorine atoms are deactivating due to their strong inductive effect, yet they are ortho, para-directing. Nitrating 1,4-difluorobenzene logically places the nitro group at one of the four equivalent positions adjacent to a fluorine atom, yielding the desired 2,5-difluoronitrobenzene. A strong nitrating mixture (sulfuric and nitric acid) is required to overcome the deactivation of the ring.

Experimental Protocol: Synthesis of 2,5-Difluoronitrobenzene

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

-

Reaction Mixture: Charge the flask with concentrated sulfuric acid (H₂SO₄). Cool the acid to 0-5 °C with vigorous stirring.

-

Addition of Substrate: Slowly add 1,4-difluorobenzene to the sulfuric acid, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, strictly maintaining the internal temperature at 0-5 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Purification: Dry the crude product. Recrystallization from ethanol or methanol can be performed if higher purity is required. The expected yield is typically high for this reaction.

Step 2: Reduction to 2,5-Difluoroaniline

Causality and Expertise: The nitro group is readily reduced to an amine. Catalytic hydrogenation is a clean and efficient method. Raney nickel is a cost-effective and active catalyst for this transformation.[5] The reaction is typically carried out under a positive pressure of hydrogen gas.

Experimental Protocol: Synthesis of 2,5-Difluoroaniline

-

Setup: Place 2,5-difluoronitrobenzene in a hydrogenation vessel (e.g., a Parr shaker apparatus).

-

Catalyst and Solvent: Add a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF). Add a catalytic amount of Raney nickel (typically 5-10% by weight, handled as a slurry in water or ethanol).

-

Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction: Agitate the mixture at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing hydrogen uptake.

-

Work-up: Once hydrogen uptake ceases, vent the vessel and purge with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric when dry and must be kept wet.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 2,5-difluoroaniline can be purified by vacuum distillation.

Step 3: Dichlorination via the Sandmeyer Reaction

Causality and Expertise: This is the critical step where the amino group is converted into the final chloro substituents. The process involves two key stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[6] This intermediate is highly reactive and is typically used immediately without isolation. The N₂ group is an excellent leaving group, facilitating substitution.

-

Sandmeyer Reaction: The diazonium salt is then treated with a solution of copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7][8] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂, with the copper being oxidized to Cu(II). The aryl radical then abstracts a chlorine atom from the Cu(II)Cl₂, regenerating the Cu(I) catalyst and forming the final aryl chloride product.[8]

The following diagram illustrates the core mechanism of the Sandmeyer chlorination step.

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 1,4-Dichloro-2,5-difluorobenzene

-

Diazotization Setup: In a flask equipped for low-temperature reactions, dissolve 2,5-difluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice/salt bath with efficient stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

-

Copper(I) Chloride Preparation: In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to keep the reaction manageable. The reaction temperature is typically allowed to rise to room temperature and may be gently warmed (e.g., 50-70 °C) to ensure completion.[9]

-

Work-up: After gas evolution ceases, cool the mixture. The product, often an oil or solid, can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or diethyl ether).

-

Purification: Wash the organic extract with dilute sodium hydroxide solution to remove any phenolic byproducts, then with water, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Final Product: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol to yield pure 1,4-dichloro-2,5-difluorobenzene.

Alternative Strategy: Direct Chlorination of 1,4-Difluorobenzene

A seemingly more straightforward route is the direct dichlorination of 1,4-difluorobenzene using a chlorinating agent (e.g., Cl₂) and a Lewis acid catalyst (e.g., FeCl₃).

Causality and Challenges: Fluorine is an ortho, para-directing group. The first chlorination of 1,4-difluorobenzene will yield 2-chloro-1,4-difluorobenzene.[10] However, the second chlorination becomes problematic. The existing substituents (two fluorines and one chlorine) will direct the incoming electrophile to multiple positions, leading to a mixture of dichlorinated isomers, including the desired 1,4-dichloro-2,5-difluorobenzene and undesired products like 1,2-dichloro-3,6-difluorobenzene. Separating these isomers can be challenging and costly, making this route less attractive for producing a high-purity final product.[11][12][13]

Comparative Analysis of Synthesis Routes

| Parameter | Sandmeyer Reaction Pathway | Direct Chlorination Pathway |

| Regioselectivity | Excellent; unambiguous product formation. | Poor; leads to a mixture of isomers. |

| Number of Steps | Three (from 1,4-difluorobenzene). | One or two. |

| Scalability | Good; well-established industrial process. | Difficult due to separation challenges. |

| Purity of Product | High purity achievable after standard purification. | Low initial purity; requires extensive purification. |

| Key Challenge | Handling of potentially unstable diazonium salts. | Controlling regioselectivity; isomer separation. |

| Recommendation | Highly Recommended for research and production. | Not recommended for obtaining pure product. |

Product Characterization and Troubleshooting

Characterization: The final product should be characterized to confirm its identity and purity.

-

NMR Spectroscopy: Due to the molecule's C2h symmetry, the NMR spectra are simple and diagnostic.

-

¹H NMR: A single signal is expected, which will appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

¹³C NMR: Only two signals are expected in the aromatic region: one for the fluorine-bearing carbons and one for the chlorine-bearing carbons. Both signals will exhibit C-F coupling.[14]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight (182.98 g/mol ).

Troubleshooting and Optimization for the Sandmeyer Reaction:

| Problem | Potential Cause(s) | Solution / Optimization Strategy[15] |

| Incomplete Diazotization | Insufficient acid; temperature too high; nitrite added too quickly. | Maintain temperature at 0-5 °C. Use a slight excess of NaNO₂ and ensure a strongly acidic medium. Test for excess nitrous acid. |

| Formation of Phenols | Reaction of the diazonium salt with water, often at elevated temperatures. | Keep the diazotization temperature low. Add the diazonium salt solution to the CuCl solution in a controlled manner. |

| Formation of Azo Dyes | Coupling of the diazonium salt with unreacted aniline. | Ensure complete diazotization by adding NaNO₂ slowly and with efficient stirring to avoid localized concentration imbalances. |

| Low Yield | Inactive Cu(I) catalyst; premature decomposition of diazonium salt. | Use freshly prepared, high-quality CuCl. Maintain low temperatures until the Sandmeyer reaction is initiated. |

Conclusion

For the synthesis of 1,4-dichloro-2,5-difluorobenzene, the multi-step pathway beginning with the nitration of 1,4-difluorobenzene, followed by reduction and a concluding double Sandmeyer reaction, stands as the most scientifically sound and practical approach. It offers unparalleled control over regiochemistry, leading to a high-purity product that is difficult to achieve through alternative methods like direct chlorination. By understanding the mechanistic principles behind each step and adhering to carefully controlled experimental protocols, researchers can reliably access this valuable synthetic intermediate for applications in drug development and materials science.

References

- PrepChem. (n.d.). Synthesis of 2,5-difluoroaniline.

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

- Rancati, G., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- Mason, J., & Milner, D. J. (1994). Synthesis of 2,4-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorbenzene.

- European Patent Office. (1991). Process for preparing chloro-difluorobenzene (EP 0447259 A1).

- Google Patents. (1996).

- BenchChem. (n.d.). Technical Support Center: Reactions of 3,6-Dichloro-2,4-difluoroaniline.

-

Alfa Chemical Co., Ltd. (n.d.). CAS:400-05-5 | 1,4-dichloro-2,5-difluorobenzene. Retrieved from [Link]

-

ChemicalRegister. (n.d.). 1,4-DICHLORO-2,5-DIFLUOROBENZENE (CAS No. 400-05-5) Suppliers. Retrieved from [Link]

- Yu, Z., et al. (2018). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Journal of Flow Chemistry, 8(1-2), 51-57.

- PubMed. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Chem Asian J. 2024 Sep 2;19(17):e202400391.

-

Pearson+. (n.d.). There are three different isomers of dichlorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Semantic Scholar. (n.d.).

- Google Patents. (1988). Preparation of 1,4-dichlorobenzene (US4766103A).

- Google Patents. (1989). Synthesis of 1,4-dichlorobenzene (EP0313990A2).

- Google Patents. (1995). The 2,4 dichloro fluorobenzene synthesis technique (CN1075949A).

- Google Patents. (1994). Process for preparing 3,5-difluoroaniline (US5294742A).

- Google Patents. (1999). Process for the preparation of 3,5-difluoroaniline (US5965775A).

- ResearchGate. (2015). Synthesis of 4, 5-dichloro-2-fluoronitrobenzene.

-

PubChem. (n.d.). 1,4-Dichloro-2,3-difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

Sources

- 1. 1,4-Dichloro-2,5-difluorobenzene CAS#: 400-05-5 [m.chemicalbook.com]

- 2. alfa-industry.com [alfa-industry.com]

- 3. 1,4-DICHLORO-2,5-DIFLUOROBENZENE (CAS No. 400-05-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. parchem.com [parchem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Page loading... [guidechem.com]

- 10. JPH07285896A - 1,4-difluorobenzene derivative - Google Patents [patents.google.com]

- 11. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 15. benchchem.com [benchchem.com]

electrophilic aromatic substitution on 1,4-Dichloro-2,5-difluorobenzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,4-Dichloro-2,5-difluorobenzene

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on 1,4-dichloro-2,5-difluorobenzene. As a highly substituted polyhalogenated aromatic compound, this substrate presents unique challenges and considerations for synthetic chemists. This document delves into the theoretical underpinnings of its reactivity, governed by the competing inductive and resonance effects of its halogen substituents. We will explore the predictable regioselectivity of substitution and provide detailed, field-proven protocols for feasible reactions such as nitration and sulfonation. Furthermore, this guide addresses the inherent limitations of the substrate, particularly its profound deactivation towards certain classes of EAS reactions, most notably Friedel-Crafts alkylation and acylation. This content is intended for researchers, scientists, and drug development professionals seeking to utilize this and similar electron-deficient aromatic scaffolds in synthesis.

Introduction to 1,4-Dichloro-2,5-difluorobenzene

1,4-Dichloro-2,5-difluorobenzene is a symmetrically substituted aromatic compound belonging to the family of polyhalogenated benzenes. Its structure, featuring four electron-withdrawing halogen atoms, renders the aromatic ring significantly electron-deficient. This property is central to its chemical behavior, profoundly influencing its reactivity in synthetic transformations. While its high degree of halogenation makes it a challenging substrate for classical electrophilic aromatic substitution, the resulting products are valuable intermediates for creating complex molecules with tailored electronic and steric properties, relevant in the fields of medicinal chemistry, agrochemicals, and materials science.

Table 1: Physicochemical Properties of 1,4-Dichloro-2,5-difluorobenzene

| Property | Value |

| CAS Number | 400-05-5[1][2][3] |

| Molecular Formula | C₆H₂Cl₂F₂[2][4][5] |

| Molecular Weight | 182.98 g/mol [2][3] |

| Appearance | Solid (Typical) |

| Synonyms | Benzene, 1,4-dichloro-2,5-difluoro-[4][5] |

Theoretical Framework: EAS on Polyhalogenated Aromatic Systems

The General Mechanism of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry. It proceeds via a two-step mechanism. The first, and rate-determining, step involves the attack of the aromatic π-electron system on a strong electrophile (E⁺), which disrupts the aromaticity to form a resonance-stabilized carbocation known as a sigma complex or benzenonium intermediate.[6][7] In the second, faster step, a base removes a proton from the site of substitution, restoring the aromatic system.[7][8]

Caption: General two-step mechanism of electrophilic aromatic substitution.

Dueling Influences: The Role of Halogen Substituents

Halogens are unique substituents in the context of EAS because their influence is a balance of two opposing electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond framework.[9][10] This effect reduces the nucleophilicity of the ring, making it less reactive towards electrophiles. This deactivating effect is dominant and explains why EAS reactions on halobenzenes are slower than on benzene itself.[11]

-

Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic π-system.[12][13] This electron donation via resonance preferentially stabilizes the sigma complex intermediate when the electrophile adds to the ortho or para positions. This is because at these positions, a resonance structure can be drawn where the positive charge is adjacent to the halogen, allowing the halogen to donate a lone pair and form a more stable "halonium ion" contributor.[9][13] This stabilization is not possible for a meta attack.

Consequently, halogens are classified as deactivating, ortho, para-directors .[9][10][11]

Caption: Resonance stabilization favors ortho/para attack on halobenzenes.

Reactivity and Regioselectivity of 1,4-Dichloro-2,5-difluorobenzene

The reactivity of 1,4-dichloro-2,5-difluorobenzene is exceptionally low due to the cumulative inductive electron withdrawal of four halogen atoms. Adding more halogens to a benzene ring progressively deactivates it towards EAS.[14] Therefore, forcing conditions (e.g., strong acids, high temperatures) are generally required to induce a reaction.

Despite the strong deactivation, the regioselectivity is highly predictable. The only available positions for substitution are C3 and C6, which are equivalent due to the molecule's symmetry. Let's analyze the directing effects for an electrophile attacking at C3:

-

Ortho to: Fluorine (at C2) and Chlorine (at C4).

-

Meta to: Chlorine (at C1) and Fluorine (at C5).

Since all four halogens are ortho, para-directors, their directing effects converge. The fluorine at C2 and the chlorine at C4 will both direct an incoming electrophile to the C3 position. This reinforcement leads to a single, predictable regioisomer as the product.

Caption: Regioselectivity of EAS on 1,4-dichloro-2,5-difluorobenzene.

Feasible Electrophilic Aromatic Substitution Reactions & Protocols

Given the substrate's low reactivity, only reactions with highly potent electrophiles are practical.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

Reaction Scheme: C₆H₂Cl₂F₂ + HNO₃ --(H₂SO₄)--> C₆H(NO₂)Cl₂F₂ + H₂O

Detailed Experimental Protocol: This protocol is adapted from established procedures for the nitration of other deactivated dihalobenzenes, such as p-difluorobenzene.[15][16] Extreme caution must be exercised when working with concentrated acids.

-

Reactor Setup: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,4-dichloro-2,5-difluorobenzene (1.0 eq).

-

Acid Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (98%, ~5 mL per gram of substrate) with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (~2 mL per gram of substrate) in a separate flask, pre-chilled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

-

Monitoring: After the addition is complete, allow the mixture to stir at 5 °C for 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., GC/MS or TLC). If the reaction is sluggish, the temperature may be cautiously allowed to rise to room temperature.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 1,4-dichloro-2,5-difluoro-3-nitrobenzene.

Causality and Insights: The use of concentrated sulfuric acid is crucial. It acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high activation energy of this deactivated system. Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of potential byproducts.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. For deactivated rings, the electrophile is typically sulfur trioxide (SO₃), used either directly or in the form of fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄.

Reaction Scheme: C₆H₂Cl₂F₂ + SO₃ --(H₂SO₄)--> C₆H(SO₃H)Cl₂F₂

Detailed Experimental Protocol: This protocol is based on general procedures for the sulfonation of deactivated aromatic compounds.[17][18] Oleum is extremely corrosive and reactive; handle with extreme care in a well-ventilated fume hood.

-

Reactor Setup: In a flask equipped with a stirrer and protected from atmospheric moisture by a drying tube, place 1,4-dichloro-2,5-difluorobenzene (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath. Slowly and cautiously add fuming sulfuric acid (20% oleum, 3-4 eq) to the substrate.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to 50-70 °C with stirring. The reaction is typically slower than nitration.

-

Monitoring: Monitor the reaction over several hours by quenching a small aliquot in water and analyzing via HPLC.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Isolation: The sulfonic acid product is often water-soluble. It can be isolated by "salting out"—adding sodium chloride to the aqueous solution to precipitate the sodium sulfonate salt.

-

Purification: Filter the precipitated sodium salt and wash with a saturated NaCl solution. The salt can then be used directly or converted back to the free sulfonic acid if required.

Causality and Insights: The use of oleum provides a high concentration of the active electrophile, SO₃, which is essential for sulfonating a strongly deactivated ring. Heating is often required to provide sufficient thermal energy to overcome the reaction barrier. Sulfonation is often a reversible process, but with a highly deactivated substrate, the equilibrium favors the product under these forcing conditions.

The Limitations: Unfavorable Reactions

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions are powerful methods for forming C-C bonds on aromatic rings. However, they have a critical limitation: they fail on moderately and strongly deactivated aromatic rings .[19][20]

-

Mechanism: These reactions require a Lewis acid catalyst (e.g., AlCl₃) to generate a potent carbocation (alkylation) or acylium ion (acylation) electrophile.[21]

-

Reason for Failure: The aromatic ring of 1,4-dichloro-2,5-difluorobenzene is far too electron-deficient to act as the necessary nucleophile to attack the electrophile-catalyst complex. The high activation energy barrier for this step is insurmountable under standard Friedel-Crafts conditions. Furthermore, the Lewis acid catalyst can complex with the lone pairs on the halogen substituents, further increasing the deactivation of the ring.[19]

Attempting a Friedel-Crafts reaction on this substrate would almost certainly result in no reaction, with only the starting material being recovered. This is a key experimental consideration that demonstrates an understanding of the practical limits of this classic reaction.

Summary and Outlook

The electrophilic aromatic substitution of 1,4-dichloro-2,5-difluorobenzene is a study in the chemistry of electron-deficient systems. While the substrate is highly unreactive due to the powerful inductive effects of four halogen atoms, its substitution chemistry is predictable and selective.

-

Key Takeaways:

-

The ring is strongly deactivated , requiring potent electrophiles and harsh reaction conditions.

-

Regioselectivity is high, with substitution occurring exclusively at the C3/C6 positions, directed by the ortho, para-directing nature of all four halogens.

-

Feasible reactions include nitration and sulfonation .

-

Reactions with weaker electrophiles, such as Friedel-Crafts alkylation and acylation, are not viable .

-

The resulting substituted compounds, such as 1,4-dichloro-2,5-difluoro-3-nitrobenzene, are versatile building blocks. The nitro group can be reduced to an amine, which can then undergo a wide array of subsequent transformations, providing a synthetic entry point to novel, highly functionalized aromatic structures for application in pharmaceutical and materials development.

References

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

JoVE. (2023). ortho–para-Directing Deactivators: Halogens. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Ashenhurst, J. (2018). Why are halogens ortho-, para- directors?. Master Organic Chemistry. Retrieved from [Link]

-

ChemHelp ASAP. (2020). Halogens as directing groups. YouTube. Retrieved from [Link]

-

Henan Alfa Chemical Co., Ltd. (n.d.). CAS:400-05-5 | 1,4-Dichloro-2,5-difluorobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

jOeCHEM. (2019). Benzene/EAS Complete the Reaction and Synthesis Examples. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 18.2: Halogenation of Benzene (an EAS Reaction). Retrieved from [Link]

-

Reddit. (2023). Electrophilic aromatic substitution question. r/chemhelp. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonation of (a) 1,4-dibromobenzene (5), (b) 1,4-dichlorobenzene (6).... Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1,4-dichloro-2,5-difluoro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). Aromatic Sulphonation and Related Reactions. Retrieved from [Link]

-

Land of Chemistry. (2023). Halogenation of chlorobenzene | 1,2-dichlorobenzene. YouTube. Retrieved from [Link]

-

LookChem. (n.d.). 400-05-5 1,4-dichloro-2,5-difluorobenzene. Retrieved from [Link]

Sources

- 1. alfa-industry.com [alfa-industry.com]

- 2. 400-05-5 | 1,4-Dichloro-2,5-difluorobenzene - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 1,4-Dichloro-2,5-difluorobenzene CAS#: 400-05-5 [m.chemicalbook.com]

- 4. Benzene, 1,4-dichloro-2,5-difluoro- | C6H2Cl2F2 | CID 136242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 400-05-5 1,4-dichloro-2,5-difluorobenzene >>4>>CAS>>CAS [cas.yaoshang68.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: ortho–para-Directing Deactivators: Halogens [jove.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. reddit.com [reddit.com]

- 15. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 16. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Reactivity of C-Cl vs C-F Bonds in 1,4-Dichloro-2,5-difluorobenzene

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dichloro-2,5-difluorobenzene is a key building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility stems from the differential reactivity of its carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, which allows for selective chemical transformations. This guide provides a comprehensive analysis of the factors governing this selectivity, with a focus on nucleophilic aromatic substitution (SNAr) reactions. We will delve into the underlying electronic effects, the mechanism of SNAr, and provide a detailed experimental protocol for achieving selective C-Cl bond cleavage.

The Electronic Landscape of 1,4-Dichloro-2,5-difluorobenzene: A Tale of Two Halogens

The reactivity of 1,4-dichloro-2,5-difluorobenzene is dictated by the electronic properties of its halogen substituents. Both fluorine and chlorine are electron-withdrawing groups, which activate the benzene ring towards nucleophilic attack.[2][3][4] This activation is a prerequisite for the SNAr mechanism to proceed.[2]

The key to understanding the selective reactivity lies in two fundamental electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine pull electron density away from the aromatic ring through the sigma bond framework. Fluorine is the most electronegative element, and thus exerts a stronger inductive effect than chlorine.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic pi-system, which opposes the inductive effect.

For SNAr reactions, the strong electron-withdrawing nature of the halogens, particularly fluorine, makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[2][5]

C-Cl vs. C-F Bond Reactivity: Unraveling the Selectivity in SNAr Reactions

A common misconception is that the stronger bond is less reactive. While the C-F bond is significantly stronger than the C-Cl bond (average bond energies are approximately 485 kJ/mol for C-F and 339 kJ/mol for C-Cl), the rate-determining step in an SNAr reaction is not the cleavage of the carbon-halogen bond.[6][7] Instead, it is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[5][8][9]

The surprising order of leaving group ability in many SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[2][10] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[11] This increased rate of attack is the dominant factor in the overall reaction rate.

However, in the specific case of 1,4-dichloro-2,5-difluorobenzene, the C-Cl bond is preferentially cleaved. This is due to a combination of factors:

-

Activation by Fluorine: The two fluorine atoms strongly activate the entire ring to nucleophilic attack, including the carbon atoms bonded to chlorine.

-

Leaving Group Ability: While the initial attack is rate-determining, the subsequent loss of the leaving group is also crucial. Chlorine is a better leaving group than fluorine in the elimination step from the Meisenheimer complex due to the lower C-Cl bond strength.

This interplay of factors results in the selective substitution of the chlorine atoms, a feature that is exploited in multi-step syntheses.

Visualizing the SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step is the rate-determining addition of the nucleophile to form the Meisenheimer complex. The second, faster step is the elimination of the leaving group to restore aromaticity.

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Protocol: Selective Monosubstitution of a C-Cl Bond

This protocol provides a generalized procedure for the selective nucleophilic substitution of a chlorine atom in 1,4-dichloro-2,5-difluorobenzene.

Materials

| Reagent | Purpose |

| 1,4-Dichloro-2,5-difluorobenzene | Starting Material |

| Nucleophile (e.g., an amine or alcohol) | Reactant |

| Base (e.g., K₂CO₃ or t-BuOK) | To deprotonate the nucleophile if necessary |

| Anhydrous polar aprotic solvent (e.g., DMF, DMSO) | Reaction medium |

| Inert gas (Nitrogen or Argon) | To maintain anhydrous conditions |

Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 1,4-dichloro-2,5-difluorobenzene (1.0 eq) in the anhydrous solvent.

-

Reagent Addition: Add the nucleophile (1.0-1.2 eq) and the base (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature typically between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices

-

Solvent: Polar aprotic solvents are used to solvate the cation of the base, thereby increasing the nucleophilicity of the nucleophile and stabilizing the charged Meisenheimer intermediate.

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the rate-determining step. However, excessively high temperatures can lead to side reactions and reduced selectivity.

-

Inert Atmosphere: Anhydrous conditions are crucial as water can react with the base and some nucleophiles, reducing the efficiency of the reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental process.

Caption: A typical workflow for the selective monosubstitution of 1,4-dichloro-2,5-difluorobenzene.

Conclusion

The selective reactivity of the C-Cl bond over the C-F bond in 1,4-dichloro-2,5-difluorobenzene is a synthetically valuable phenomenon rooted in the fundamental principles of nucleophilic aromatic substitution. By understanding the interplay of electronic effects and the reaction mechanism, researchers can harness this selectivity to construct complex molecules with high precision. The protocols and principles outlined in this guide serve as a foundational resource for scientists and professionals in the field of drug development and materials science, enabling the efficient and predictable synthesis of novel chemical entities.

References

- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (n.d.).

- Nucleophilic aromatic substitution - Wikipedia. (n.d.).

- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).

- Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? (n.d.).

- Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).

- Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. (n.d.).

- SNAr reaction mechanism - YouTube. (2020, February 2).

- Nucleophilic aromatic substitution - BYJU'S. (n.d.).

- Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - NIH. (2020, July 10).

- 1,4-Dichloro-2,5-difluorobenzene - Aromsyn Co.,Ltd. (n.d.).

- Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - Frontiers. (2020, July 9).

- Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - CoLab. (2018, October 15).

- c-cl bond cleavage: Topics by Science.gov. (n.d.).

- Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1 - Googleapis.com. (n.d.).

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (2020, September 28).

- Bond Dissociation Energy - sartep.com. (n.d.).

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024, July 26).

- Application Notes and Protocols for Nucleophilic Substitution Reactions at the C5 Position - Benchchem. (n.d.).

- Nucleophilic Aromatic Substitution - YouTube. (2019, July 12).

- Bond Dissociation Energies. (n.d.).

- Bond Energies - MSU chemistry. (n.d.).

- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones | Organic Letters - ACS Publications. (2024, March 8).

- 7.9: Describing a Reaction - Bond Dissociation Energies - Chemistry LibreTexts. (2023, August 9).

- The bond strength and cross-coupling reaction via C–F cleavage. a Bond dissociation energies (BDEs) - ResearchGate. (n.d.).

- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2021, November 22).

- Bond dissociation energy - Wikipedia. (n.d.).

- Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (n.d.).

- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (n.d.).

- (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. (2025, August 7).

- Selective Single C(sp3)-F Bond Cleavage in Trifluoromethylarenes - datapdf.com. (n.d.).

- CAS:400-05-5 | 1,4-dichloro-2,5-difluorobenzene - Henan Alfa Chemical Co., Ltd. (n.d.).

- 1,4-Dichloro-2,5-difluorobenzene,400-05-5->Allfluoro pharmaceutical co .ltd. (n.d.).